molecular formula C20H21N3O3 B1328713 [(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid CAS No. 1142204-71-4

[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid

Cat. No. B1328713
M. Wt: 351.4 g/mol
InChI Key: RMGPKDNBXHQROJ-UHFFFAOYSA-N
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Description

The compound , [(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid, appears to be a complex molecule that may be related to the field of synthetic organic chemistry. It likely contains an indole moiety, which is a common structure in many natural products and pharmaceuticals, linked to an amino acetic acid derivative through an ethyl bridge. The presence of a phenyl group suggests potential aromatic interactions, and the various functional groups imply a molecule with multiple reactive sites.

Synthesis Analysis

The synthesis of complex organic molecules often involves the protection of carboxylic acids to prevent unwanted side reactions. Paper discusses a novel reagent, 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, which can be used to protect carboxylic acids. The protected acids can then be converted into indolylamides and subsequently into other derivatives such as esters, amides, and aldehydes. This method could potentially be applied to the synthesis of the compound , where the indole and carboxylic acid functionalities are key structural elements.

Molecular Structure Analysis

The molecular structure of the compound likely includes a beta-amino acid group, as seen in the study of beta-pseudopeptide foldamers in paper . The D-Oxac building block described in this paper contains both an oxazolidin-2-one and a beta-amino acid group, which are important for the construction of conformationally constrained molecules. The compound may exhibit similar conformational properties due to the presence of these functional groups.

Chemical Reactions Analysis

The reactivity of the compound could be influenced by the presence of the acetic acid moiety. Paper explores the kinetics of acetic acid-catalyzed reactions involving oxazolin-5-one derivatives with various amino acid esters. The study shows that the reactions follow second-order kinetics and are influenced by polar effects of the substituents. This suggests that the acetic acid part of the compound may play a crucial role in its reactivity, particularly in the presence of nucleophilic agents.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of the specific compound , they do provide insights into the properties of structurally related molecules. For instance, the stability of protected carboxylic acids under basic conditions , the tendency of homo-oligomers to fold into regular helical structures in water , and the polar effects on reaction kinetics are all factors that could influence the properties of the compound. These properties would be essential for understanding the behavior of the compound in various environments, including its solubility, stability, and reactivity.

Scientific Research Applications

Synthesis and Characterization

  • Triazolylindole Derivatives Synthesis : A study by Singh and Vedi (2014) details the synthesis of novel triazolylindole derivatives, including compounds structurally related to the requested chemical, which have potential antifungal applications (Singh & Vedi, 2014).

Crystal Structure Analysis

  • Crystal Structure Examination : Research by Li, Liang, and Tai (2009) explores the crystal structure of compounds similar to the requested molecule, providing insights into their molecular geometry and potential applications in pharmaceutical and food industries (Li, Liang, & Tai, 2009).

Pharmacological Applications

  • Antimicrobial Activity : Nagarapu and Pingili (2014) synthesized novel indole-based oxadiazoles from derivatives structurally related to the requested compound, evaluating their potential antibacterial and antifungal activities (Nagarapu & Pingili, 2014).

Novel Compound Synthesis

  • New Derivative Synthesis : Muralikrishna et al. (2014) synthesized and characterized new compounds including derivatives of 2-(3-(2-chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl) acetohydrazide, which are structurally related to the requested molecule, highlighting their antimicrobial potential (Muralikrishna et al., 2014).

Applications in Analytical Chemistry

  • High-Performance Liquid Chromatography : A study by You et al. (2006) discusses the use of a compound structurally related to the requested molecule in the determination of amines via high-performance liquid chromatography with fluorescence detection, demonstrating its utility in analytical chemistry (You et al., 2006).

Future Directions

The future directions for research on “[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid” and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . For instance, ongoing trials suggest that naproxen could combine broad-spectrum antiviral activity with its well-known anti-inflammatory action that could help to reduce severe respiratory mortality associated with COVID-19 .

properties

IUPAC Name

2-(N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-19(13-23(14-20(25)26)16-6-2-1-3-7-16)21-11-10-15-12-22-18-9-5-4-8-17(15)18/h1-9,12,22H,10-11,13-14H2,(H,21,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGPKDNBXHQROJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NCCC2=CNC3=CC=CC=C32)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid

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